molecular formula C12H15N5O2S B2606193 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine CAS No. 2034473-91-9

3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine

Cat. No.: B2606193
CAS No.: 2034473-91-9
M. Wt: 293.35
InChI Key: WAOLKMVEVFGDGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .


Molecular Structure Analysis

The molecular formula of “3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine” is C12H15N5O2S, and its molecular weight is 293.35.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been used in the synthesis of coordination polymers .

Scientific Research Applications

Drug Delivery Systems

One application of related compounds involves drug delivery mechanisms, where certain pyrenyl derivatives, including structures related to "3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine," are encapsulated within a water-soluble metalla-cage. This encapsulation aids in the delivery of lipophilic substances in a biologically compatible manner, enhancing the cytotoxic effects against cancer cells, indicating potential for targeted cancer therapy applications (Mattsson et al., 2010).

Antimicrobial Activity

Compounds featuring the triazole, piperidine, and pyridine moieties have been synthesized and evaluated for their antifungal activities. These compounds displayed moderate to good effectiveness against fungal strains such as Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans, demonstrating their potential in developing new antifungal agents (Darandale et al., 2013).

Synthesis Methodologies

Advancements in the synthesis of compounds containing the azolyl piperidine moiety have been developed, offering efficient methods for preparing such structures. This includes the arylation of azoles with bromopyridines and subsequent reduction, extending to benzo analogues, indicating the chemical versatility and utility of such compounds in various synthetic applications (Shevchuk et al., 2012).

Antifungal and Surface Activity

Derivatives of 1,2,4-triazole, synthesized from precursors related to the target compound, have shown significant antimicrobial activity and potential as surface-active agents. This indicates their utility in both pharmaceutical applications and possibly in the development of antimicrobial coatings or materials (El-Sayed, 2006).

Properties

IUPAC Name

3-[4-(triazol-2-yl)piperidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c18-20(19,12-2-1-5-13-10-12)16-8-3-11(4-9-16)17-14-6-7-15-17/h1-2,5-7,10-11H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOLKMVEVFGDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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